![molecular formula C20H14N4O B2652128 2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile CAS No. 1024280-80-5](/img/structure/B2652128.png)
2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile” is a chemical compound with the CBNumber: CB11521505 . It’s also known as "Propanedinitrile, 2-[[[4-[(2-methyl-8-quinolinyl)oxy]phenyl]amino]methylene]" .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not specified in the search results .Aplicaciones Científicas De Investigación
Structural Analysis and Computational Features
A study by Nesterov et al. (2013) investigated compounds similar to 2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile, focusing on their structural and computational features. The study revealed that these compounds exhibit strong conjugation between the quinoline fragment and the electron-withdrawing substituent, leading to almost planar structures. This insight can be pivotal for understanding the electronic properties and reactivity of such compounds (Nesterov, Yang, Nesterov, & Richmond, 2013).
Synthesis and Derivative Formation
Research by Sekar and Prasad (1999) discusses the synthesis methods related to compounds akin to this compound. Such methods are crucial for creating derivatives with potential applications in various fields, including materials science and pharmaceuticals (Sekar & Prasad, 1999).
Biological Activity Analysis
Jadhav and Halikar (2013) conducted a study on compounds structurally related to this compound, analyzing their antimicrobial activities. This type of research is essential for evaluating the potential use of these compounds in medical and biological applications (Jadhav & Halikar, 2013).
Chemical Reaction Mechanisms
A study by Al-Omran and El-Khair (2013) explored the reactions of similar compounds, providing insights into their chemical mechanisms. Understanding these mechanisms can inform the development of new synthetic routes and applications in chemical synthesis (Al-Omran & El-Khair, 2013).
Catalytic Properties and Applications
Hou et al. (2006) researched nickel complexes involving ligands similar to this compound. Such complexes have significant implications in catalysis, particularly in processes like ethylene oligomerization, which are crucial in industrial chemistry (Hou, Sun, Zhang, Ma, Deng, & Lu, 2006).
Propiedades
IUPAC Name |
2-[[4-(2-methylquinolin-8-yl)oxyanilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c1-14-5-6-16-3-2-4-19(20(16)24-14)25-18-9-7-17(8-10-18)23-13-15(11-21)12-22/h2-10,13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMFYMRSRUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=CC=C(C=C3)NC=C(C#N)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

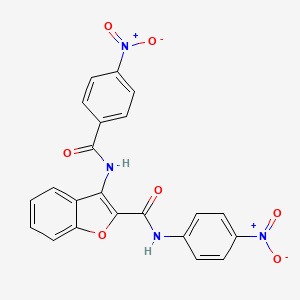
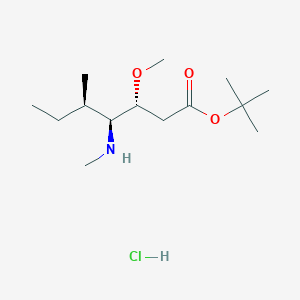
![N-(2-methoxy-5-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2652051.png)
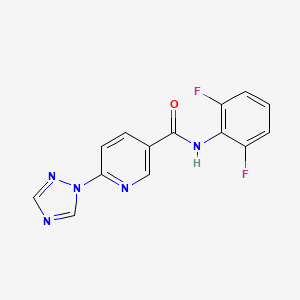
![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)
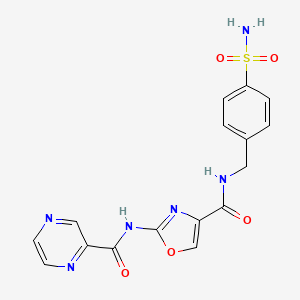
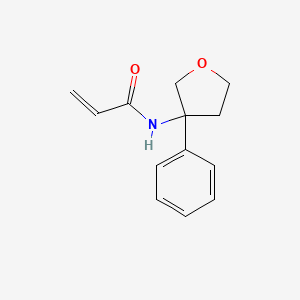
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)
![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)
![7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2652067.png)